molecular formula C16H11Cl2NO B2767194 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile CAS No. 344280-24-6

2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile

Cat. No.: B2767194
CAS No.: 344280-24-6
M. Wt: 304.17
InChI Key: OPZLJCQXAWWYIL-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of two chlorophenyl groups attached to a butanenitrile backbone

Scientific Research Applications

2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile typically involves the reaction of 3-chlorobenzaldehyde with 4-chlorobenzyl cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and dehydration steps to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid.

    Reduction: Formation of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-aminobutanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-4-phenyl-4-oxobutanenitrile
  • 2-(4-Chlorophenyl)-4-phenyl-4-oxobutanenitrile
  • 2-(3-Chlorophenyl)-4-(4-methylphenyl)-4-oxobutanenitrile

Uniqueness

2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is unique due to the presence of two chlorophenyl groups, which can influence its reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s electronic properties and its interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-14-6-4-11(5-7-14)16(20)9-13(10-19)12-2-1-3-15(18)8-12/h1-8,13H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZLJCQXAWWYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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